WKYMVm

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

WKYMVM, également connu sous le nom de Trp-Lys-Tyr-Met-Val-D-Met, est un hexapeptide synthétique identifié à partir d’une bibliothèque combinatoire de peptides par criblage fonctionnel. Il s’agit d’un agoniste puissant des récepteurs de peptides formylés (FPR), qui sont des membres de la famille des récepteurs couplés aux protéines G. Ces récepteurs sont largement exprimés sur la membrane cellulaire des cellules immunitaires et jouent un rôle crucial dans la régulation des réponses immunitaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de WKYMVM implique la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l’acide aminé C-terminal à une résine solide, suivie de l’ajout séquentiel d’acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique croissante à l’aide de réactifs de couplage tels que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt). Après l’assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse à l’échelle du laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et la reproductibilité. L’utilisation de la chromatographie liquide haute performance (HPLC) garantit la pureté du produit final, qui est généralement supérieure à 95 % .

Analyse Des Réactions Chimiques

Types de réactions

WKYMVM subit diverses réactions chimiques, notamment :

Oxydation : Les résidus méthionine de this compound peuvent être oxydés en méthionine sulfoxyde ou en méthionine sulfone dans des conditions oxydantes.

Réduction : La réduction des résidus méthionine oxydés peut être réalisée à l’aide d’agents réducteurs tels que le dithiothréitol (DTT).

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d’acides aminés et réactifs de couplage tels que la DIC et la HOBt.

Principaux produits formés

Oxydation : Méthionine sulfoxyde et méthionine sulfone.

Réduction : Résidus méthionine restaurés.

Substitution : Analogues peptidiques avec des séquences d’acides aminés modifiées.

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Immunothérapie : this compound active les récepteurs de peptides formylés sur les cellules immunitaires, favorisant la migration chimiotactique, l’activité bactéricide et la régulation des fonctions des cellules immunitaires.

Anti-inflammatoire : This compound présente des propriétés anti-inflammatoires en réduisant la production de cytokines pro-inflammatoires et en favorisant la résolution de l’inflammation.

Anti-apoptotique : This compound protège les cellules de l’apoptose, ce qui est bénéfique dans des conditions telles que l’infarctus du myocarde et les lésions ischémiques.

Applications De Recherche Scientifique

Anti-inflammatory Effects

WKYMVm has demonstrated significant anti-inflammatory properties across various models:

- Ulcerative Colitis : In a dextran sodium sulfate (DSS) model of colitis, this compound administration resulted in improved clinical scores and altered cytokine profiles, enhancing inflammatory responses while reducing detrimental cytokines like IL-12 and TGF-β .

- Sepsis : Studies indicate that this compound can improve survival rates in septic mice by reversing vascular hyporeactivity and reducing nitric oxide production .

Cancer Therapy

This compound's role in cancer therapy is gaining attention due to its immunomodulatory effects:

- Melanoma : In mouse models, this compound reduced myeloid-derived suppressor cells (MDSCs) in tumors and promoted the infiltration of natural killer (NK) cells, thereby inhibiting tumor growth .

- Lung Cancer : The peptide has been shown to stimulate lung cancer cell proliferation under certain conditions, indicating a dual role depending on the cellular context .

Metabolic Disorders

Recent studies have highlighted this compound's potential in addressing metabolic disorders:

- Obesity : In high-fat diet-induced obesity models, this compound administration significantly reduced body weight gain and improved glucose metabolism and insulin sensitivity .

- Bone Repair : The peptide has been suggested as a strategy for enhancing angiogenesis in bone repair by promoting M2 macrophage polarization .

Summary of Key Findings

Pharmacokinetics and Safety Profile

This compound exhibits a short half-life due to its small size; however, pharmacokinetic studies have been conducted to understand its behavior in biological systems better. Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to evaluate its pharmacokinetics in rat plasma . These insights are crucial for determining dosing regimens and safety profiles for potential clinical applications.

Mécanisme D'action

WKYMVM exerce ses effets en se liant aux récepteurs de peptides formylés (FPR1, FPR2 et FPR3) à la surface des cellules immunitaires. Cette liaison active les voies de signalisation intracellulaires, y compris les voies de la phosphoinositide 3-kinase (PI3K) et de la protéine kinase C (PKC). Ces voies conduisent à la mobilisation des ions calcium, à la production de superoxyde et à l’activation de diverses fonctions des cellules immunitaires. L’activation de FPR2, en particulier, est associée à des effets anti-inflammatoires et pro-angiogéniques .

Comparaison Avec Des Composés Similaires

Composés similaires

N-formylméthionyl-leucyl-phénylalanine (fMLF) : Un tripeptide qui active également les récepteurs de peptides formylés mais avec des affinités de liaison et des résultats fonctionnels différents.

Cpd43 : Un agoniste mixte de FPR1 et FPR2, connu pour ses propriétés anti-inflammatoires.

Unicité de WKYMVM

This compound est unique en raison de sa forte puissance et de sa sélectivité pour les récepteurs de peptides formylés, en particulier FPR2. Cette sélectivité lui permet d’exercer des effets spécifiques sur les cellules immunitaires, ce qui en fait un outil précieux en immunothérapie et en recherche sur l’inflammation. De plus, sa nature synthétique permet la création d’analogues aux propriétés personnalisées pour diverses applications .

Activité Biologique

WKYMVm, a synthetic hexapeptide (Trp-Lys-Tyr-Met-Val-D-Met), has emerged as a significant compound in immunological research due to its potent agonistic effects on formyl peptide receptors (FPRs), particularly FPR1 and FPR2. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions by activating FPRs on immune cells, leading to various intracellular signaling pathways. The activation of these receptors initiates several downstream effects:

- Phospholipase C (PLC) Activation : This pathway hydrolyzes phosphoinositol-4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activates protein kinase C (PKC) and induces superoxide production, crucial for the bactericidal activity of neutrophils and monocytes .

- Phosphatidylinositol 3-Kinase (PI3K) Activation : this compound stimulates PI3Kγ signaling, which enhances superoxide production and regulates chemotaxis and phagocytosis in immune cells .

- Calcium Influx : The peptide induces calcium influx in monocytes, activating cytosolic phospholipase A2 (cPLA2) and phospholipase D1 (PLD1), which further promote superoxide production .

Effects on Immune Cells

This compound has been shown to modulate various immune cell functions:

- Neutrophils and Monocytes : It enhances chemotactic migration and bactericidal activity by increasing superoxide production and cytokine release .

- Macrophage Polarization : this compound promotes M2 macrophage polarization while inhibiting M1 phenotype markers. In studies, treated macrophages showed increased expression of Arg-1 and IL-10 with decreased levels of pro-inflammatory markers like iNOS and TNF-α .

- Natural Killer (NK) Cells : The peptide also facilitates NK cell activation and chemotaxis, contributing to its therapeutic potential against tumors .

Therapeutic Potential

The diverse biological activities of this compound position it as a promising candidate for therapeutic applications in various conditions:

- Infectious Diseases : By enhancing immune responses, this compound may serve as an adjunct therapy in bacterial infections .

- Cancer Immunotherapy : Its ability to modulate immune cell behavior suggests potential applications in cancer treatment by enhancing anti-tumor immunity .

- Autoimmune Diseases : this compound may help regulate immune responses in autoimmune conditions through its effects on macrophage polarization and cytokine profiles .

Case Studies and Research Findings

Recent studies have provided substantial evidence supporting the biological activity of this compound:

Propriétés

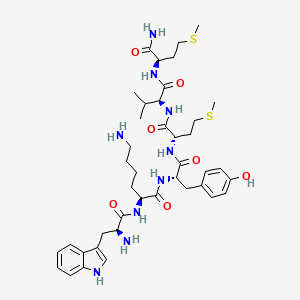

Formule moléculaire |

C41H61N9O7S2 |

|---|---|

Poids moléculaire |

856.1 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31+,32-,33-,34-,35-/m0/s1 |

Clé InChI |

FMBGOORJEKQQLG-JUZZZACGSA-N |

SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

SMILES canonique |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Séquence |

WKYMVM |

Synonymes |

Trp-Lys-Tyr-Met-Val-DMet Trp-Lys-Tyr-Met-Val-Met tryptophyl-lysyl-tyrosyl-methionyl-valyl-methionyl WKYMVM |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.